3-chloro-2-(pyridine-3-carbonyl)-5-(trifluoromethyl)pyridine
Overview
Description
3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone is a chemical compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds with a six-membered ring containing one nitrogen atom. This compound is characterized by the presence of a chloro group, a trifluoromethyl group, and two pyridinyl groups attached to a methanone moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone can be achieved through several synthetic routes. One common method involves the regio-selective reaction of 2,3,6-trichloro-5-(trifluoromethyl)pyridine with hydrazine to produce an intermediate, which is then reacted with a hypochlorite salt, such as sodium hypochlorite . Another method involves the use of Selectfluor® for the high-yield preparation of substituted 3-fluoropyridines .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced fluorination technology and reliable fluorinating reagents has accelerated the development of fluorinated chemicals, including 3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like sodium methoxide. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyridines .
Scientific Research Applications
3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone include:
- 2-Chloro-3-(trifluoromethyl)pyridine
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
- 3-Nitro-5-(trifluoromethyl)pyridin-2-ol
Uniqueness
The uniqueness of 3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various scientific research applications and industrial uses.
Properties
IUPAC Name |
[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-pyridin-3-ylmethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF3N2O/c13-9-4-8(12(14,15)16)6-18-10(9)11(19)7-2-1-3-17-5-7/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJCPHHVTVFBSTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401323869 | |
Record name | [3-chloro-5-(trifluoromethyl)pyridin-2-yl]-pyridin-3-ylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401323869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
35.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666054 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
338953-55-2 | |
Record name | [3-chloro-5-(trifluoromethyl)pyridin-2-yl]-pyridin-3-ylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401323869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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